molecular formula C9H15Cl6O3P B577270 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane CAS No. 13821-70-0

1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane

Cat. No.: B577270
CAS No.: 13821-70-0
M. Wt: 414.89
InChI Key: HBIYTQYFEGQPQQ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane is a chemical compound with the molecular formula C9H16Cl4O3P It is known for its unique structure, which includes two 2,3-dichloropropyl groups attached to a phosphonic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane typically involves the reaction of 2,3-dichloropropanol with phosphonic acid derivatives. One common method is the esterification of 2,3-dichloropropanol with phosphonic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropropylphosphonic acid: A related compound with similar chemical properties but different ester groups.

    2,3-Dichloropropanol: A precursor in the synthesis of the ester.

    Phosphonic acid derivatives: A broad class of compounds with varying ester groups and substituents.

Uniqueness

1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane is unique due to its specific ester groups and the presence of multiple chlorine atoms

Properties

CAS No.

13821-70-0

Molecular Formula

C9H15Cl6O3P

Molecular Weight

414.89

IUPAC Name

1,2-dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane

InChI

InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-17-19(16,6-9(15)3-12)18-5-8(14)2-11/h7-9H,1-6H2

InChI Key

HBIYTQYFEGQPQQ-UHFFFAOYSA-N

SMILES

C(C(CCl)Cl)OP(=O)(CC(CCl)Cl)OCC(CCl)Cl

Synonyms

2,3-Dichloropropylphosphonic acid bis(2,3-dichloropropyl) ester

Origin of Product

United States

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